molecular formula C7H11N3O2 B6147299 3,5-diethyl-4-nitro-1H-pyrazole CAS No. 1082217-91-1

3,5-diethyl-4-nitro-1H-pyrazole

Cat. No. B6147299
CAS RN: 1082217-91-1
M. Wt: 169.2
InChI Key:
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Description

3,5-diethyl-4-nitro-1H-pyrazole (3,5-DNP) is an organic compound that is widely used in scientific research and laboratory experiments. It is a nitro-pyrazole compound that can be synthesized in the lab and is used as a reagent in a variety of chemical reactions. 3,5-DNP is a versatile compound that has a wide range of applications in research and laboratory experiments due to its unique properties.

Scientific Research Applications

3,5-diethyl-4-nitro-1H-pyrazole is used in a variety of scientific research applications, such as in the synthesis of pharmaceuticals, polymers, and other organic compounds. It is also used as a reagent in the synthesis of various heterocyclic compounds, such as pyrazolines, pyrazoles, and other nitrogen-containing compounds. In addition, 3,5-diethyl-4-nitro-1H-pyrazole is used as a catalyst in the synthesis of polymers, such as polyethylene and polypropylene.

Mechanism of Action

3,5-diethyl-4-nitro-1H-pyrazole acts as a catalyst in a variety of chemical reactions. It is an electron-rich compound that can undergo nucleophilic substitution reactions, as well as redox reactions. In addition, it can act as a Lewis acid in certain reactions.
Biochemical and Physiological Effects
3,5-diethyl-4-nitro-1H-pyrazole is not known to have any significant biochemical or physiological effects. It is a non-toxic compound that is safe to handle in the laboratory.

Advantages and Limitations for Lab Experiments

The main advantage of using 3,5-diethyl-4-nitro-1H-pyrazole in laboratory experiments is its versatility. It can be used as a reagent in a variety of chemical reactions, as well as a catalyst in the synthesis of polymers. In addition, it is a non-toxic compound that is safe to handle in the laboratory. The main limitation of 3,5-diethyl-4-nitro-1H-pyrazole is that it is not easily available and can be expensive.

Future Directions

There are many potential future directions for research involving 3,5-diethyl-4-nitro-1H-pyrazole. These include further investigations into its mechanism of action, its potential applications in drug synthesis, and its use as a catalyst in the synthesis of polymers. Additionally, research could be conducted into its potential use as a reagent in the synthesis of other organic compounds. Further research could also be conducted into its potential use as a catalyst in the synthesis of other heterocyclic compounds. Finally, research could be conducted into the potential effects of 3,5-diethyl-4-nitro-1H-pyrazole on biochemical and physiological processes.

Synthesis Methods

The synthesis of 3,5-diethyl-4-nitro-1H-pyrazole is achieved through a multi-step process. The first step involves the reaction of ethyl nitrite with ethyl bromide to form ethyl nitroacetate. The ethyl nitroacetate is then reacted with potassium hydroxide to form 3,5-diethyl-4-nitro-1H-pyrazole. This reaction is usually carried out in a basic medium, such as aqueous sodium hydroxide solution, at a temperature of around 80 °C.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3,5-diethyl-4-nitro-1H-pyrazole involves the reaction of ethyl acetoacetate with hydrazine hydrate to form 3,5-diethyl-4-hydroxy-1H-pyrazole. This intermediate is then reacted with nitric acid and sulfuric acid to form the final product, 3,5-diethyl-4-nitro-1H-pyrazole.", "Starting Materials": [ "Ethyl acetoacetate", "Hydrazine hydrate", "Nitric acid", "Sulfuric acid" ], "Reaction": [ "Step 1: Ethyl acetoacetate is reacted with hydrazine hydrate in the presence of a catalyst such as acetic acid to form 3,5-diethyl-4-hydroxy-1H-pyrazole.", "Step 2: The intermediate 3,5-diethyl-4-hydroxy-1H-pyrazole is then reacted with nitric acid and sulfuric acid to form 3,5-diethyl-4-nitro-1H-pyrazole.", "Step 3: The final product is isolated and purified through techniques such as recrystallization or column chromatography." ] }

CAS RN

1082217-91-1

Product Name

3,5-diethyl-4-nitro-1H-pyrazole

Molecular Formula

C7H11N3O2

Molecular Weight

169.2

Purity

95

Origin of Product

United States

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